molecular formula C15H16FNO3S B5357795 N-(2,4-dimethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide

N-(2,4-dimethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B5357795
M. Wt: 309.4 g/mol
InChI Key: KZYWIQSDPADXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide, commonly known as DFB, is a sulfonamide derivative that has gained significant attention for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds that are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide is structurally similar to Amitraz . Amitraz is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins . These targets play crucial roles in the nervous system, affecting processes such as neurotransmission and inflammation.

Mode of Action

Upon interaction with its targets, the compound can cause overexcitation in the nervous system . This overexcitation can lead to paralysis and death in insects . The compound’s mode of action is primarily due to its agonistic activity on alpha-adrenergic receptors and its interaction with octopamine receptors .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with alpha-adrenergic and octopamine receptors can influence neurotransmission pathways . Additionally, its inhibition of monoamine oxidases can affect the metabolism of monoamine neurotransmitters . The compound’s inhibition of prostaglandin synthesis can also impact inflammatory pathways .

Pharmacokinetics

Amitraz, a structurally similar compound, is known to be volatile and almost insoluble in water This suggests that the compound may have similar ADME properties

Result of Action

The compound’s action results in overexcitation in the nervous system, leading to paralysis and death in insects . This makes it effective as an insecticide and acaricide . Its effects on mammals are less harmful, making it suitable for use in certain applications, such as the treatment of mite or tick infestations in dogs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its volatility suggests that it could be affected by temperature and air movement .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-10-4-6-14(11(2)8-10)17-21(18,19)12-5-7-15(20-3)13(16)9-12/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWIQSDPADXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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